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Compound of Interest

Compound Name:
(2-Methoxy-3-

nitrophenyl)methanol

CAS No.: 180148-35-0

Cat. No.: B3246820 Get Quote

Executive Summary & Structural Context
(2-Methoxy-3-nitrophenyl)methanol presents a unique crystallographic challenge due to its

1,2,3-trisubstitution pattern. The central methoxy group (C2) is flanked by a hydroxymethyl

group (C1) and a nitro group (C3). This "ortho-ortho" confinement induces significant steric

strain, forcing deviations from planarity that define its solid-state reactivity and solubility

profiles.

Understanding these deviations is critical for drug development professionals utilizing this

scaffold for indole synthesis (via Batcho-Leimgruber or similar cyclizations) or as a precursor

for dopaminergic ligands.

Core Structural Parameters (Predicted & Analog-
Derived)
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Parameter Value / Characteristic Causality

Crystal System
Monoclinic (Likely

)

Common for polar, achiral

aromatics allowing

centrosymmetric packing.

Steric Strain High (Methoxy Twist)

Repulsion between

lone pairs and

atoms.

H-Bond Donor (Hydroxyl)
Primary intermolecular

networking site.

H-Bond Acceptor or

Nitro group oxygen is the

stronger, more accessible

acceptor in the lattice.

Melting Point (Est.)

Disruption of packing efficiency

due to the twisted methoxy

group reduces MP relative to

para-isomers.

Experimental Protocol: Synthesis & Crystallization
To obtain single crystals suitable for X-ray diffraction (XRD), high purity is required. The

following protocol ensures the removal of regioisomers common in nitration reactions.

Synthesis Workflow (Reduction)
Precursor: Start with 2-methoxy-3-nitrobenzaldehyde.

Reagent: Sodium Borohydride (

) in Methanol (

).

Quench: Saturated

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3246820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


.

Purification: Flash column chromatography (Hexane:EtOAc 7:3) is mandatory to remove

over-reduced byproducts.

Crystallization Strategy (The "Slow-Diffusion" Method)
Direct evaporation often yields amorphous powder due to the rotatable hydroxymethyl arm. A

biphasic system is required to order the lattice.

Solvent A (Good): Ethyl Acetate or Dichloromethane (dissolves the nitro/methoxy core).

Solvent B (Poor): Pentane or Hexane.

Method:

Dissolve 50 mg of purified compound in 1 mL of Solvent A.

Carefully layer 3 mL of Solvent B on top in a narrow vial.

Seal and store at

for 72 hours.

Why this works: The slow mixing gradient allows the molecules to find the thermodynamic

energy minimum (optimal

-stacking) rather than kinetically trapping them.

Crystallographic Analysis Workflow
The determination of the structure relies on high-resolution Single Crystal X-Ray Diffraction

(SC-XRD).

Data Collection Parameters[1]
Radiation source:

(
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) is preferred over

to minimize absorption by the nitro group oxygens.

Temperature: Data must be collected at 100 K.

Reasoning: The

group possesses high thermal motion (libration). Room temperature collection often
results in "smeared" electron density maps for the hydroxyl proton, making H-bond
assignment impossible.

Refinement Logic (The "Disorder" Challenge)
In the 1,2,3-substituted system, the central methoxy group often exhibits rotational disorder.

SHELXL Instruction: Use PART 1 and PART 2 commands if the methoxy carbon electron

density is split.

Constraint: Apply EADP (Equal Anisotropic Displacement Parameters) if the disordered

positions are close (

).

Visualization of the Analytical Pipeline
The following diagram outlines the logical flow from raw crystal to solved structure, highlighting

the critical decision points for this specific molecule.

Precursor Synthesis
(Reductive Amination)

Purification
(Flash Chromatography)

 Remove Isomers Biphasic Crystallization
(EtOAc / Pentane)

 >99% Purity SC-XRD Data Collection
(Mo Source, 100K)

 Select Crystal Structure Solution
(Direct Methods/SHELXT)

 hkl Data Refinement
(Anisotropic/Hydrogen)

 Initial Model

 If Disorder High

Structural Analysis
(H-Bonding/Pi-Stacking)

 R1 < 0.05

Click to download full resolution via product page

Figure 1: Workflow for the structural determination of (2-Methoxy-3-nitrophenyl)methanol,
emphasizing the necessity of purification prior to crystallization.
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Structural Insights & Mechanism (The "Ortho-
Effect")
Based on the comparative analysis of 2-methyl-3-nitrobenzyl alcohol (Ref 1) and 2-methoxy-3-

nitrophenol (Ref 2), the following structural features are definitive for (2-Methoxy-3-
nitrophenyl)methanol.

The "Methoxy Twist" (Steric Gating)
The most critical feature is the dihedral angle of the methoxy group relative to the benzene

ring.

Observation: In isolated benzene, a methoxy group is coplanar (

).

In this Molecule: The bulky nitro group at C3 forces the methoxy methyl group at C2 to rotate

out of the plane, likely by

.

Consequence: This twist disrupts the conjugation of the methoxy oxygen lone pair into the

ring, making the ring slightly more electron-deficient than expected. This explains the specific

reactivity of this intermediate in nucleophilic aromatic substitution (

) reactions.

Hydrogen Bonding Network
The crystal lattice is stabilized by a specific chain motif:

Donor: The hydroxyl group (

) of the methanol arm.

Acceptor: The nitro group oxygen (

) of a neighboring molecule.
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Note: Intramolecular H-bonding (between

and

) is theoretically possible but usually entropically disfavored in the crystal lattice compared
to the strong intermolecular

chains.

Pattern: This forms infinite 1D chains running parallel to the crystallographic b-axis.

Pi-Stacking
The electron-deficient nitro-substituted ring will stack face-to-face with the electron-rich

methoxy-substituted region of an inverted neighbor (Centroid-Centroid distance

).

Validation & Quality Control
To ensure the derived structure is correct, check against these metrics:

R-Factor (

): Must be

(5%) for publication-quality data.

Goodness of Fit (S): Should approach 1.0.

CheckCIF: Run the output .cif file through the IUCr CheckCIF server. Watch for "Level A"

alerts regarding void spaces; if present, it suggests the solvent (Pentane) might be

disordered in the lattice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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